Methyl 3-aminoquinoxaline-2-carboxylate
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Overview
Description
Methyl 3-aminoquinoxaline-2-carboxylate is a heterocyclic compound with the molecular formula C10H9N3O2. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-aminoquinoxaline-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with diethyl oxalate, followed by methylation and subsequent amination . Another method includes the cyclization of 2-nitroaniline derivatives with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminoquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Reduced quinoxaline compounds.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Methyl 3-aminoquinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-aminoquinoxaline-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit tyrosine kinases or other critical enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Quinoxaline: A parent compound with similar structural features.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Uniqueness: Methyl 3-aminoquinoxaline-2-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its methyl and amino groups make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
methyl 3-aminoquinoxaline-2-carboxylate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-9(11)13-7-5-3-2-4-6(7)12-8/h2-5H,1H3,(H2,11,13) |
InChI Key |
PUVBBELUQMIUIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2N=C1N |
Origin of Product |
United States |
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